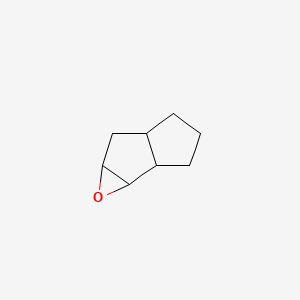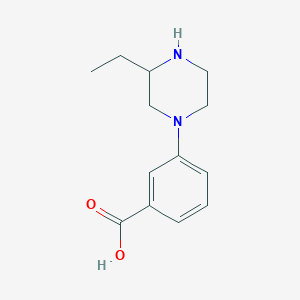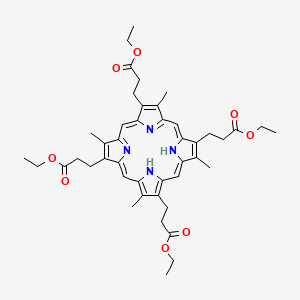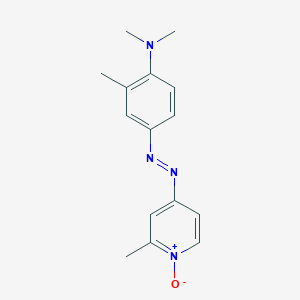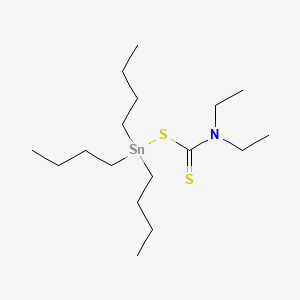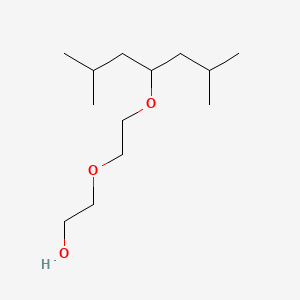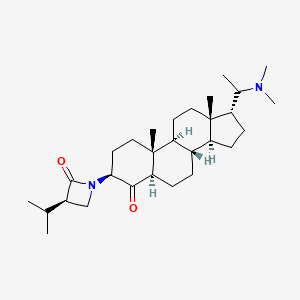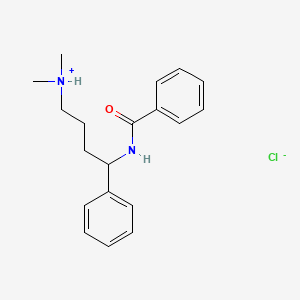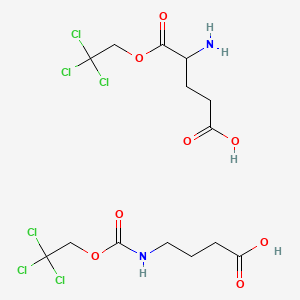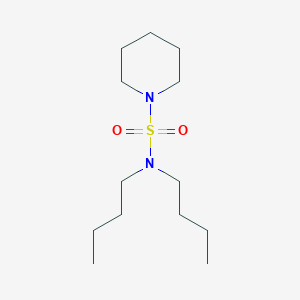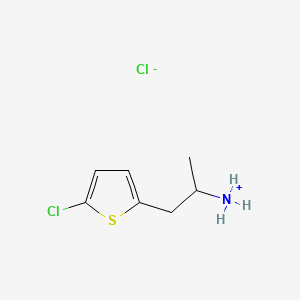
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride: is a chemical compound with the molecular formula C6H9Cl2NS. It is also known by its IUPAC name, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride . This compound is a derivative of ethylamine, where the ethyl group is substituted with a 5-chloro-2-thenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of heterocyclic compounds and other derivatives for various chemical studies.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activities.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 1-(5-chloro-2-thienyl)ethan-1-amine
- 1-(5-chloro-2-thienyl)ethan-1-amine hydrochloride
- 1-(5-chloro-2-thienyl)ethan-1-amine sulfate
Uniqueness: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and suitable for various applications where solubility is a key factor. Its unique structure also imparts specific reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
67482-58-0 |
|---|---|
Molecular Formula |
C7H11Cl2NS |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)4-6-2-3-7(8)10-6;/h2-3,5H,4,9H2,1H3;1H |
InChI Key |
SSGLXSFEPIMCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



